(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide
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Overview
Description
(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide is a complex organic compound that features a bromophenyl group, a morpholine ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the bromophenyl and morpholine intermediates. One common route involves the reaction of 4-bromophenylamine with 3-chloropropylmethanesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-cancer and anti-inflammatory properties. The presence of the morpholine ring is particularly significant as it is known to enhance the bioavailability and stability of drug molecules.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity. The methanesulfonamide moiety further contributes to the compound’s solubility and stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in its isoxazole structure, which imparts different chemical properties and applications.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound contains a bromophenyl group and a sulfonyl moiety, similar to (4-bromophenyl)-N-[3-(4-morpholinyl)propyl]methanesulfonamide, but with a different core structure.
Uniqueness
The uniqueness of this compound lies in its combination of a bromophenyl group, a morpholine ring, and a methanesulfonamide moiety. This combination provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Properties
Molecular Formula |
C14H21BrN2O3S |
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Molecular Weight |
377.30 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)methanesulfonamide |
InChI |
InChI=1S/C14H21BrN2O3S/c15-14-4-2-13(3-5-14)12-21(18,19)16-6-1-7-17-8-10-20-11-9-17/h2-5,16H,1,6-12H2 |
InChI Key |
UFJFYBMCBRJDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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